CPI-169 -

CPI-169

Catalog Number: EVT-256403
CAS Number:
Molecular Formula: C27H36N4O5S
Molecular Weight: 528.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CPI-169 R-enantiomer is the R enantiomer of CPI-169, which is a novel and potent EZH2 inhibitor with IC50 <1 nM(inhibition of the catalytic activity of PRC2); decreases cellular levels of H3K27me3 with an EC50 of 70 nM, and triggers cell cycle arrest and apoptosis in a variety of cell lines.  in vitro: CPI-169, a representative compound from that effort, inhibits the catalytic activity of PRC2 with an IC50 of < 1nM, decreases cellular levels of H3K27me3 with an EC50 of 70 nM, and triggers cell cycle arrest and apoptosis in a variety of cell lines. Importantly, compound treatment triggers a sequence of downstream functional consequences of EZH2 inhibition whereby apoptosis is not induced before ten days of continuous target engagement .  in vivo: Administered subcutaneously at 200 mpk twice daily (BID), CPI-169 is well tolerated in mice with no observed toxic effect or body weight loss. In the present study we show that CPI-169 treatment led to tumor growth inhibition (TGI) of an EZH2 mutant KARPAS-422 DLBCL xenograft. The TGI is proportional to the dose administered and to the reduction of the pharmacodynamic marker H3K27me3. The highest dose, 200 mpk, BID led to complete tumor regression. Since CHOP (cyclophosphamide, doxorubicin, vincristine and prednisone) is the standard treatment of advanced DLBCL, we were interested in combining a suboptimal dose of CPI-169 (100 mpk, BID) with a single dose of CHOP in the KARPAS-422 model. After a week of combinatorial treatment the tumors rapidly regressed and became unpalpable. Four weeks after the last dose only a single mouse presented a palpable tumor.
Synthesis Analysis

Methods and Technical Details

The synthesis of CPI-169 involves multiple steps that include the formation of an indole core structure, introduction of a piperidine moiety, and attachment of an ethylsulfonyl group. The synthetic route typically employs various organic solvents, catalysts, and specific temperature and pressure conditions to optimize yield and purity. Key steps in the synthesis include:

  1. Formation of the Indole Core: This initial step establishes the fundamental structure necessary for biological activity.
  2. Piperidine Introduction: The piperidine moiety is added to enhance solubility and binding affinity.
  3. Ethylsulfonyl Attachment: This functional group is crucial for the compound's inhibitory activity against enhancer of zeste homolog 2.

The entire synthesis process is conducted under controlled laboratory conditions to ensure high purity and efficacy .

Molecular Structure Analysis

Structure and Data

The molecular structure of CPI-169 features an indole-based framework with specific substituents that confer its biological activity. The compound's structural formula can be represented as follows:

  • Chemical Formula: C₁₄H₁₈N₂O₂S
  • Molecular Weight: Approximately 286.37 g/mol

The structural configuration allows for effective interaction with the active site of enhancer of zeste homolog 2, facilitating its role as an inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

CPI-169 undergoes several types of chemical reactions, which include:

  • Oxidation: Under specific conditions, CPI-169 can be oxidized to form various oxidized derivatives.
  • Reduction: The compound can be reduced to yield different reduced forms.
  • Substitution: CPI-169 can participate in substitution reactions where specific functional groups are replaced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkyl halides for substitution reactions.

These reactions are critical for modifying CPI-169 for further studies or applications .

Mechanism of Action

Process and Data

CPI-169 exerts its effects primarily by inhibiting the catalytic activity of enhancer of zeste homolog 2. This inhibition leads to a decrease in levels of trimethylated histone H3 on lysine 27, resulting in the reactivation of tumor suppressor genes. The compound binds specifically to the active site of enhancer of zeste homolog 2, preventing it from interacting with its substrate.

The downstream effects include:

  • Cell Cycle Arrest: Inhibition leads to halting cell division.
  • Apoptosis: Triggering programmed cell death in cancerous cells.

In animal models, particularly those with KARPAS-422 xenografts, CPI-169 has demonstrated significant anti-tumor activity without adverse side effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CPI-169 exhibits several notable physical and chemical properties:

  • Solubility: The compound has a solubility greater than 26.5 mg/mL in dimethyl sulfoxide.
  • Stability: It remains stable under typical laboratory conditions.
  • IC50 Value: CPI-169 has an IC50 value for enhancer of zeste homolog 2 inhibition that is less than 1 nM.

These properties contribute to its effectiveness as a research tool and potential therapeutic agent .

Applications

Scientific Uses

CPI-169 serves as a valuable chemical probe in scientific research focused on understanding the function of enhancer of zeste homolog 2 and its role in gene expression regulation. Its applications include:

  • Cancer Research: Investigating mechanisms underlying tumorigenesis linked to enhancer of zeste homolog 2 overexpression.
  • Therapeutic Development: Exploring its potential as a treatment option for cancers characterized by aberrant enhancer of zeste homolog 2 activity.
  • Combination Therapy Studies: Evaluating synergistic effects when used alongside other cancer therapies.
Mechanisms of Action and Biochemical Pathways

EZH2 Inhibition Dynamics and Histone Methyltransferase Modulation

CPI-169 is a potent, selective small-molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of Polycomb Repressive Complex 2 (PRC2). It functions as a competitive antagonist of S-adenosylmethionine (SAM), the methyl donor cofactor required for EZH2’s catalytic activity. CPI-169 exhibits exceptional biochemical potency, with half-maximal inhibitory concentration (IC₅₀) values of 0.24 nM against wild-type EZH2 (EZH2WT), 0.51 nM against the lymphoma-associated gain-of-function mutant EZH2Y641N, and 6.1 nM against its paralog EZH1 [1] [2]. This high potency is attributed to its pyridone core, which mimics hydrogen-bonding interactions of the adenine moiety of SAM within the SET domain’s active site. Specifically, the pyridone nitrogen and carbonyl groups form critical hydrogen bonds with the backbone amide of tryptophan 624 (W624), displacing the natural cofactor and blocking methyltransferase activity [4] [5].

Cellular studies confirm CPI-169 dose-dependently reduces global levels of the repressive histone mark H3K27me3. In HeLa cells, it achieves an IC₅₀ of 0.08 μM after 72-hour exposure, as quantified by ELISA [1]. The compound’s target residence time—a key pharmacological parameter influencing cellular efficacy—is prolonged by allosteric modulation from H3K27me3-bound EED subunits. This interaction stabilizes CPI-169 within the PRC2 active site, enhancing sustained target engagement [5].

Table 1: Biochemical and Cellular Potency of CPI-169

TargetIC₅₀ (nM)Cellular Activity (H3K27me3 Reduction)
EZH2WT0.24IC₅₀ = 70 nM (THP-1 macrophages)
EZH2Y641N0.51IC₅₀ = 80 nM (HeLa cells)
EZH16.1EC₅₀ = 70 nM (lymphoma models)

Structural Basis of Target Engagement: PRC2 Complex Interactions

PRC2 is a multisubunit complex comprising core components (EZH1/2, SUZ12, EED, RBBP4/7) and regulatory subunits (e.g., AEBP2, JARID2, PCLs). CPI-169’s binding specificity arises from its interaction with the SET domain of EZH2, which remains structurally conserved despite dynamic allosteric regulation by non-core subunits [6]. The inhibitor’s indole-carboxamide moiety occupies a hydrophobic pocket adjacent to the SAM-binding site, while its sulfonamide group extends toward solvent-exposed regions, minimizing off-target interactions [1] [4].

Notably, PRC2 exists in two major subtypes: PRC2.1 (containing PCL proteins or EPOP) and PRC2.2 (containing JARID2 or AEBP2). CPI-169 inhibits both subtypes, as its binding site on EZH2 remains accessible regardless of accessory protein composition. However, its residence time is modulated by allosteric feedback: Trimethylated H3K27 (H3K27me3) binds the EED subunit, inducing conformational changes that tighten CPI-169’s association with EZH2 and prolong complex dissociation [5] [6]. This mechanism enhances CPI-169’s efficacy in chromatin-dense regions where PRC2 activity is highest.

Biochemical assays using purified PRC2 complexes reveal CPI-169’s binding kinetics are altered by disease-associated mutations. The Y641N mutant—common in diffuse large B-cell lymphoma (DLBCL)—shifts substrate preference from unmethylated to methylated H3K27 but retains high sensitivity to CPI-169 due to preserved SAM-pocket geometry [1] [5].

Downstream Epigenetic Effects: H3K27me3 Reduction and Transcriptional Reactivation

CPI-169’s primary epigenetic effect is the rapid depletion of H3K27me3, a mark associated with facultative heterochromatin and gene silencing. In lymphoma models (e.g., KARPAS-422 xenografts), subcutaneous administration (200 mg/kg twice daily) reduces H3K27me3 by >80%, correlating with tumor regression [1] [2]. This reduction reactivates PRC2-silenced genes through chromatin remodeling:

  • Tumor Suppressor Reactivation: In non-Hodgkin lymphoma (NHL) cell lines, CPI-169 upregulates CDKN1A (p21) and BBC3 (PUMA), inducing cell-cycle arrest and apoptosis [1].
  • Autophagy Modulation: In macrophages, CPI-169 diminishes H3K27me3 enrichment at promoters of autophagy genes (ULK1, MAP1LC3B), counteracting NF-κB-mediated repression of autophagic responses to bacterial toxins [7].
  • Synergistic Effects: CPI-169 synergizes with the BCL-2 inhibitor ABT-199 in NHL by concurrently upregulating pro-apoptotic genes and disabling anti-apoptotic pathways [1].

ChIP-qPCR analyses confirm H3K27me3 loss at target loci precedes transcriptional activation. For example, in THP-1 macrophages, CPI-169 (1 μM) reduces H3K27me3 occupancy at the ULK1 promoter by 4-fold, increasing mRNA expression by 3.5-fold [7].

Table 2: Functional Consequences of H3K27me3 Reduction by CPI-169

Biological ContextKey Reactivated GenesFunctional Outcome
Lymphoma (NHL)CDKN1A, BBC3Cell-cycle arrest, apoptosis
MacrophagesULK1, MAP1LC3BEnhanced autophagy flux
OsteoblastsRUNX2, SP7Accelerated mineralization

Selectivity Profiling: Differential Activity Against EZH2 WT vs. Mutant Isoforms

CPI-169 demonstrates >100-fold selectivity for EZH2/EZH1 over other histone methyltransferases, as confirmed by panel screening against 30+ methyltransferases [4] [9]. Its nuanced activity against mutant isoforms is critical for therapeutic applications:

  • EZH2Y641N Sensitivity: Despite altered substrate preference, this mutant remains highly sensitive to CPI-169 (IC₅₀ = 0.51 nM) due to conserved cofactor-binding residues. Cellular assays show CPI-169 inhibits growth in 16/25 NHL cell lines with EZH2 mutations (GI₅₀ < 5 μM) [1] [4].
  • EZH1 Cross-Reactivity: CPI-169 inhibits EZH1 (IC₅₀ = 6.1 nM), a paralog with partial functional redundancy. While this may broaden anticancer effects, it could also heighten toxicity in non-malignant tissues [1] [9].
  • Allosteric Modulation: Mutations in non-catalytic subunits (e.g., SUZ12, EED) do not impair CPI-169’s efficacy, as its binding site remains intact. However, H3K27me3 levels can influence residence time—higher H3K27me3 enhances CPI-169’s persistence on PRC2 [5] [6].

Kinetic profiling reveals CPI-169 dissociates slower from EZH2Y641N (t₁/₂ = 120 min) than from EZH2WT (t₁/₂ = 90 min), likely due to altered SET-domain flexibility in mutants. This prolonged binding may explain superior activity in lymphoma models harboring Y641N mutations [5].

Table 3: Selectivity Profile of CPI-169

ParameterCPI-169Clinical Relevance
EZH2WT IC₅₀0.24 nMBroad anticancer activity
EZH2Y641N IC₅₀0.51 nMHigh efficacy in DLBCL
EZH1 IC₅₀6.1 nMPotential for on-target toxicity
Off-target methyltransferasesNo inhibition (30 tested)Minimal risk of non-PRC2 effects

Properties

Product Name

CPI-169

Molecular Formula

C27H36N4O5S

Molecular Weight

528.66

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.